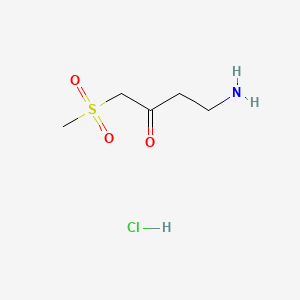![molecular formula C9H13IO B6607589 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 2839157-73-0](/img/structure/B6607589.png)
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structure, which includes two fused rings. The presence of an iodine atom and an ethenyl group in its structure makes it a compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the cycloaddition reaction, where a suitable diene and dienophile react under specific conditions to form the bicyclic structure. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cycloaddition Reactions: The ethenyl group can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar solvents like acetone or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Deiodinated compounds with reduced iodine content.
Wissenschaftliche Forschungsanwendungen
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The iodine atom and ethenyl group play crucial roles in its reactivity. For instance, the compound can undergo dissociative electron transfer reduction, leading to the formation of radical intermediates that participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromobicyclo[2.2.1]heptane: Similar bicyclic structure with a bromine atom instead of iodine.
2-methylene-bicyclo[2.2.1]heptane: Contains a methylene group instead of an ethenyl group.
7,7-dimethylbicyclo[2.2.1]heptane: Features dimethyl groups at the bridgehead positions.
Uniqueness
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[22
Eigenschaften
IUPAC Name |
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO/c1-2-8-3-5-9(7-10,11-8)6-4-8/h2H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJBPVAULGASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(O1)(CC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine hydrochloride](/img/structure/B6607515.png)
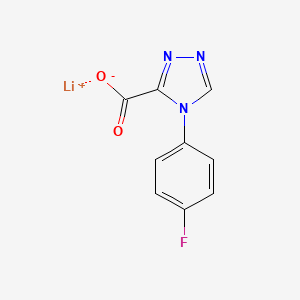
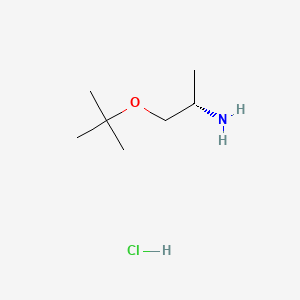
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)
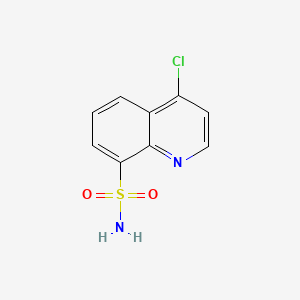
![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylicacid](/img/structure/B6607554.png)
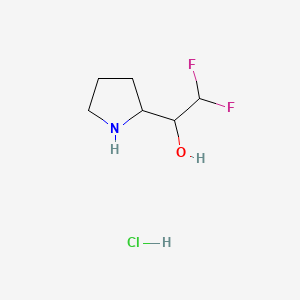
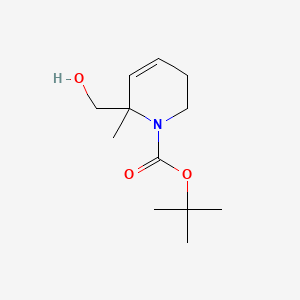
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid](/img/structure/B6607602.png)
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)
